molecular formula C12H15BrO3 B1604339 tert-Butyl 4-bromo-3-methoxybenzoate CAS No. 247186-51-2

tert-Butyl 4-bromo-3-methoxybenzoate

Cat. No.: B1604339
CAS No.: 247186-51-2
M. Wt: 287.15 g/mol
InChI Key: QVCCBRWZXNOFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-bromo-3-methoxybenzoate: is an organic compound with the molecular formula C({12})H({15})BrO(_{3}) . It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the aromatic ring is substituted with a bromine atom and a methoxy group. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: tert-Butyl 4-bromo-3-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine

    Drug Development: The compound’s derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of novel polymers and materials with specific properties such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action for “tert-Butyl 4-bromo-3-methoxybenzoate” is not specified in the available resources. As a chemical building block, its mechanism of action would depend on the specific context of its use .

Safety and Hazards

Safety information for “tert-Butyl 4-bromo-3-methoxybenzoate” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification Reaction: : The synthesis of tert-butyl 4-bromo-3-methoxybenzoate typically involves the esterification of 4-bromo-3-methoxybenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid.

      Reaction Conditions: The reaction is carried out under reflux conditions, often in the presence of a dehydrating agent like molecular sieves to drive the reaction to completion.

  • Industrial Production Methods: : On an industrial scale, the synthesis might involve continuous flow processes to enhance efficiency and yield. The use of automated systems can ensure precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : tert-Butyl 4-bromo-3-methoxybenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

      Common Reagents: Sodium azide, potassium thiocyanate.

      Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

  • Reduction Reactions: : The ester group can be reduced to the corresponding alcohol using reducing agents.

      Common Reagents: Lithium aluminum hydride (LiAlH(_{4})), diisobutylaluminum hydride (DIBAL-H).

      Conditions: Reactions are usually performed under anhydrous conditions to prevent hydrolysis of the ester.

  • Oxidation Reactions: : The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.

      Common Reagents: Potassium permanganate (KMnO({3})).

      Conditions: Reactions are typically carried out in acidic or basic media depending on the oxidizing agent used.

Major Products Formed

    Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of 4-bromo-3-methoxybenzyl alcohol.

    Oxidation: Formation of 4-bromo-3-methoxybenzaldehyde or 4-bromo-3-methoxybenzoic acid.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-bromo-2-methoxybenzoate
  • tert-Butyl 4-chloro-3-methoxybenzoate
  • tert-Butyl 4-bromo-3-ethoxybenzoate

Uniqueness

  • Substitution Pattern : The specific positioning of the bromine and methoxy groups on the aromatic ring of tert-butyl 4-bromo-3-methoxybenzoate imparts unique reactivity compared to its analogs.
  • Reactivity : The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups makes it a versatile intermediate for various chemical transformations.

Properties

IUPAC Name

tert-butyl 4-bromo-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)8-5-6-9(13)10(7-8)15-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCCBRWZXNOFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649557
Record name tert-Butyl 4-bromo-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247186-51-2
Record name 1,1-Dimethylethyl 4-bromo-3-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247186-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-bromo-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To MgSO4 (4.8 g, 1.8 mL, 40 mmol) in DCM (40 mL) was added H2SO4 (1.0 g, 533 μL, 10 mmol) at 0° C. and the reaction mixture was allowed to stir for 30 minutes. 4-Bromo-3-methoxy-benzoic acid (2.3 g, 10 mmol) was added followed by 2-methylpropan-2-ol (3.7 g, 4.8 mL, 50 mmol). The reaction mixture was allowed to stir at room temperature for 16 hours. MgSO4 was removed by filtration and 1N NaOH solution was added until pH 9 was achieved. The layers were separated and the organic layer was dried over sodium sulfate, filtered and concentrated in vacuo to yield tert-butyl 4-bromo-3-methoxy-benzoate (0.4 g, 14%).
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
533 μL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-bromo-3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-bromo-3-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-bromo-3-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-bromo-3-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-bromo-3-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-bromo-3-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.